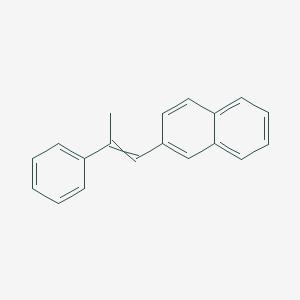
2-(2-Phenylprop-1-en-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylprop-1-en-1-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring system substituted with a phenylprop-1-en-1-yl group
Vorbereitungsmethoden
The synthesis of 2-(2-Phenylprop-1-en-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with a suitable phenylpropene derivative under specific conditions. For example, the reaction of 1-bromo-2-hydroxynaphthalene with a phenylpropene derivative can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Phenylprop-1-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro compounds, leading to halogenated or nitrated products.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylprop-1-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylprop-1-en-1-yl)naphthalene involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenylprop-1-en-1-yl)naphthalene can be compared with similar compounds such as:
2-(1-Phenyl-1-propen-2-yl)naphthalene: This compound has a similar structure but differs in the position of the double bond, leading to different chemical and physical properties.
1-(2-Phenylprop-1-en-1-yl)naphthalene: Another isomer with the phenylpropene group attached at a different position on the naphthalene ring, resulting in distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
401818-85-7 |
|---|---|
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
2-(2-phenylprop-1-enyl)naphthalene |
InChI |
InChI=1S/C19H16/c1-15(17-7-3-2-4-8-17)13-16-11-12-18-9-5-6-10-19(18)14-16/h2-14H,1H3 |
InChI-Schlüssel |
SWPOULFGMMEOLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



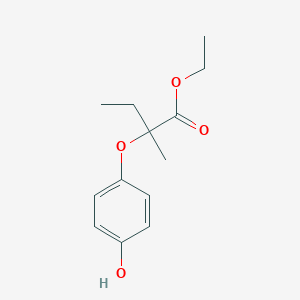
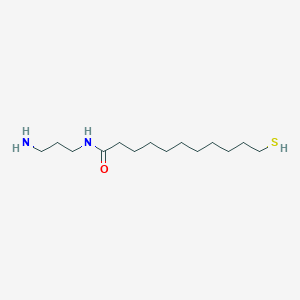
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

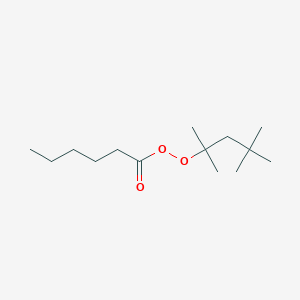
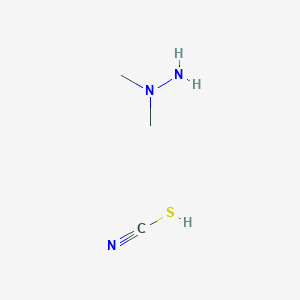
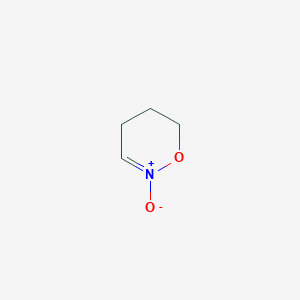
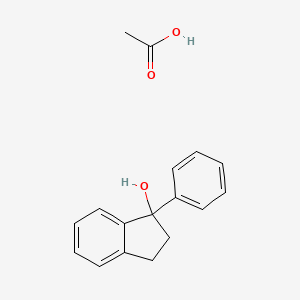
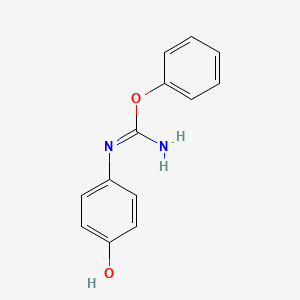
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
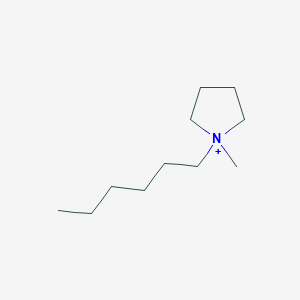
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
